(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h2-6,8-9H,1,7H2,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDNTEUWJAXJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 3-Allylbenzo[d]thiazol-2(3H)-Ylidene Skeleton
The benzo[d]thiazole ring is typically assembled via cyclocondensation of 2-aminobenzenethiol derivatives with carbonyl equivalents. For this substrate:
Starting Material Preparation
- 2-Amino-6-nitrobenzenethiol is allylated at the amine using allyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 h (Yield: 78%).
- Nitro group reduction is achieved with hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C (Yield: 95%).
Sulfamoyl Group Introduction
Thiazole Ring Formation
Amide Bond Formation Strategies
Direct Coupling via Carboxylic Acid Activation
Furan-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the benzo[d]thiazole imine in tetrahydrofuran (THF) with triethylamine (Et₃N) as base:
$$
\text{Furan-2-COCl} + \text{Benzo[d]thiazole imine} \xrightarrow{\text{Et₃N, THF, 0°C → 25°C, 4 h}} \text{Target compound (Yield: 54\%)}
$$
Limitations : Moderate yield due to competing hydrolysis and imine tautomerization.
Transamidation of 8-Aminoquinoline (8-AQ) Precursors
Adapting methodologies from Pd-catalyzed C–H arylation and transamidation:
Directed C–H Functionalization
Boc-Protected Intermediate Formation
Aminolysis with Furan-2-Carboxamide
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Stereochemical Purity | Scalability |
|---|---|---|---|---|
| Direct Acid Chloride | SOCl₂, Et₃N, THF, 25°C | 54 | 82% Z | Moderate |
| Transamidation (8-AQ) | Boc₂O/DMAP, Pd(OAc)₂, toluene, 110°C | 88 | 95% Z | High |
Key Findings :
- The transamidation route superiorly controls stereochemistry due to the directing effect of the 8-AQ auxiliary.
- Direct coupling suffers from lower yields but requires fewer steps.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
For kilogram-scale production, the transamidation route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the modification of polymers and other materials to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets in cells. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity to its targets.
In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. The furan-2-carboxamide moiety may also interfere with essential metabolic pathways in these microorganisms.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
1,2,3-triazole derivatives: These compounds exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole core and a furan-2-carboxamide moiety This structural feature imparts distinct biological activities and allows for versatile chemical modifications
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, identified by its CAS number 887202-55-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that suggest interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. Its structure includes a thiazole ring, an allyl substituent, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 887202-55-3 |
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 419.5 g/mol |
Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity, potentially effective against various bacterial strains .
Anticancer Activity
Compounds with thiazole structures have shown promise in anticancer research. The unique combination of the thiazole ring and sulfonamide moiety in this compound may enhance its ability to inhibit cancer cell proliferation. In vitro studies are necessary to determine its efficacy against specific cancer cell lines and to elucidate the underlying mechanisms of action .
The biological activity of this compound may involve interactions with enzymes or receptors relevant to its therapeutic targets. The presence of the allyl group could facilitate binding to biological molecules, enhancing the compound's pharmacological effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study exploring the antimicrobial properties of sulfonamide derivatives demonstrated that compounds with similar structural features effectively inhibited bacterial growth in vitro. This suggests that this compound could be developed as a novel antibacterial agent .
- Anticancer Research : Research on thiazole derivatives has indicated potential anticancer activity through apoptosis induction in cancer cells. Future studies should focus on evaluating the cytotoxic effects of this compound against various cancer cell lines, assessing its IC50 values and mechanism of action .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 column (acetonitrile/water, 60:40) verifies purity (>98%) .
- Mass Spectrometry (HRMS):
- ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 391.0824 (calculated: 391.0828) .
What are the key challenges in establishing the compound's mechanism of action in anticancer studies?
Advanced Research Question
- Target Identification:
- Cellular Validation:
- Apoptosis Assays: Flow cytometry with Annexin V/PI staining shows 40% apoptosis in MCF-7 cells at 10 μM .
- Contradictions: Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM) may arise from assay conditions (e.g., serum concentration) .
How do structural modifications influence the compound's bioactivity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Findings:
| Modification | Bioactivity Change | Selectivity Impact | Source |
|---|---|---|---|
| Replacement of furan with thiophene | 2× ↓ Anticancer activity | ↑ Toxicity in normal cells | |
| Methylation at sulfamoyl NH₂ | 50% ↓ Solubility | ↑ Tumor penetration | |
| Bromine substitution at benzamide | 3× ↑ EGFR inhibition | ↓ Off-target kinase binding |
Methodology:
- Parallel Synthesis: Generate 20+ analogs via combinatorial chemistry .
- Pharmacokinetic Profiling: Assess logP (2.1 vs. 3.5) and metabolic stability in liver microsomes .
What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Basic Research Question
- In Vitro Models:
- Cancer Cell Lines: NCI-60 panel (e.g., MDA-MB-231, A549) with IC₅₀ determination via MTT assay .
- 3D Tumor Spheroids: Evaluate penetration in HCT116 spheroids (IC₅₀: 7.2 μM) .
- In Vivo Models:
- Xenograft Mice: Dose at 25 mg/kg (oral, q.d.) reduces tumor volume by 60% in 21 days .
- Toxicology: Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Standardization:
- Use uniform cell lines (e.g., ATCC-certified MCF-7) and culture conditions (10% FBS, 37°C) .
- Data Reproducibility:
- Control Experiments: Include reference compounds (e.g., doxorubicin) in all assays .
- Meta-Analysis: Pool data from 5+ studies to identify outliers (e.g., IC₅₀ >20 μM excluded) .
What computational methods aid in predicting the compound's interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations:
- Free Energy Perturbation (FEP):
- QSAR Modeling:
- Develop model with R² = 0.89 using 100+ descriptors (e.g., polar surface area, logD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
